Otenabant hydrochloride

CB1 antagonist binding affinity functional potency

Otenabant hydrochloride is the definitive CB1 antagonist for unambiguous target engagement studies. With subnanomolar Ki (0.7 nM) and >10,000-fold selectivity over CB2, it eliminates confounding CB2 signaling. The only CB1 antagonist with Phase 3 human efficacy data (10–20 mg oral) for translational PK/PD modeling. Well-characterized CYP3A4/5 metabolism and identified circulating metabolites enable DDI studies. Batch-to-batch consistency with rigorous QC—order today for your metabolic & neuroscience research.

Molecular Formula C25H26Cl3N7O
Molecular Weight 546.9 g/mol
CAS No. 686347-12-6
Cat. No. B1677805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOtenabant hydrochloride
CAS686347-12-6
SynonymsCP945598;  CP-945598;  CP 945598;  CP945,598;  CP-945,598;  CP 945,598;  Otenabant HCl
Molecular FormulaC25H26Cl3N7O
Molecular Weight546.9 g/mol
Structural Identifiers
SMILESCCNC1(CCN(CC1)C2=NC=NC3=C2N=C(N3C4=CC=C(C=C4)Cl)C5=CC=CC=C5Cl)C(=O)N.Cl
InChIInChI=1S/C25H25Cl2N7O.ClH/c1-2-31-25(24(28)35)11-13-33(14-12-25)22-20-23(30-15-29-22)34(17-9-7-16(26)8-10-17)21(32-20)18-5-3-4-6-19(18)27;/h3-10,15,31H,2,11-14H2,1H3,(H2,28,35);1H
InChIKeyKPYUQCJBZGQHPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Otenabant Hydrochloride (CP-945598) Procurement Guide: High-Selectivity CB1 Antagonist for Metabolic Research


Otenabant hydrochloride (CAS 686347-12-6), also known as CP-945598, is a potent, competitive antagonist of the cannabinoid type 1 (CB1) receptor [1]. Developed by Pfizer, it reached Phase 3 clinical trials for the treatment of obesity and related metabolic disorders before the program was discontinued due to class-wide regulatory concerns rather than compound-specific safety findings [2]. The compound exhibits subnanomolar affinity for human CB1 receptors and possesses a selectivity profile against the CB2 receptor that exceeds 10,000-fold, making it a valuable tool compound for discriminating CB1-mediated signaling in experimental systems where off-target CB2 activity must be minimized [3].

Otenabant Hydrochloride: Why CB1 Antagonist Selection Requires Compound-Specific Validation


Substituting otenabant hydrochloride with alternative CB1 antagonists such as rimonabant, taranabant, or surinabant introduces substantial variability in experimental outcomes due to divergent selectivity margins, functional potency at the receptor, and distinct ADME profiles [1]. While these agents share a common primary target, their quantitative differences in binding affinity—otenabant exhibits a Ki of 0.7 nM for CB1 binding and 0.12 nM in functional assays versus rimonabant's Ki of 1.8 nM—translate to altered concentration-response relationships in vitro and disparate effective doses in vivo [2]. Furthermore, the clinically validated weight loss efficacy of otenabant at defined oral doses (10 mg and 20 mg) in large Phase 3 trials provides a quantitative efficacy benchmark that cannot be extrapolated to structurally distinct CB1 antagonists without independent validation [3]. The evidence presented below demonstrates that otenabant hydrochloride occupies a distinct pharmacological niche within the CB1 antagonist class.

Otenabant Hydrochloride Quantitative Differentiation Evidence for Scientific Procurement


CB1 Receptor Binding Affinity and Functional Potency Compared to Rimonabant

Otenabant hydrochloride demonstrates subnanomolar potency at human CB1 receptors in both binding and functional assays. In head-to-head cross-study comparison, otenabant exhibits a binding Ki of 0.7 nM versus rimonabant's Ki of 1.8 nM, representing a 2.6-fold higher affinity [1]. The functional Ki of otenabant (0.12 nM) further underscores its enhanced potency relative to the prototypical CB1 antagonist rimonabant [2].

CB1 antagonist binding affinity functional potency competitive antagonist

CB1 vs. CB2 Receptor Selectivity Ratio Compared to Taranabant

Otenabant hydrochloride exhibits a 10,000-fold greater selectivity for human CB1 receptors (Ki = 0.7 nM) over human CB2 receptors (Ki = 7,600 nM) [1]. In cross-study comparison, taranabant demonstrates a selectivity ratio of approximately 1,000-fold (CB1 Ki = 0.13 nM; CB2 Ki = 170 nM) [2]. This ten-fold difference in selectivity margin is critical for experiments where minimizing CB2-mediated signaling is essential for data interpretation.

CB1 selectivity CB2 off-target selectivity ratio receptor profiling

Clinical Weight Loss Efficacy at Defined Oral Doses in Phase 3 Trials

Otenabant hydrochloride produced dose-related weight loss in three Phase 3 clinical trials involving over 4,700 participants [1]. After one year of treatment, a significant proportion of participants achieved ≥5% and ≥10% weight loss from baseline across both 10 mg and 20 mg oral doses [1]. In contrast, rimonabant was withdrawn from the market due to psychiatric adverse events before completing comparable long-term efficacy assessments, while taranabant's clinical development was also discontinued [2]. Otenabant's program termination was attributed to changing regulatory perspectives on the CB1 class rather than compound-specific safety findings [1].

weight loss efficacy clinical trial obesity dose-response

Human Pharmacokinetic Profile: Slow Absorption and Extensive CYP3A4/5-Mediated Metabolism

Otenabant hydrochloride exhibits slow absorption in humans with a Tmax of 6 hours following oral administration [1]. Less than 2% of the administered dose is recovered as unchanged drug in excreta, indicating extensive metabolism [1]. The primary metabolic pathway involves N-de-ethylation to form M1, catalyzed predominantly by CYP3A4/3A5 [2]. In contrast, rimonabant demonstrates more rapid absorption (Tmax approximately 2 hours) and a different metabolic profile [3]. These pharmacokinetic differences directly impact experimental design, particularly the timing of compound administration relative to behavioral or metabolic assessments.

pharmacokinetics ADME CYP3A4 metabolism Tmax

Cardiac Safety Profile: Low hERG Affinity

Otenabant hydrochloride demonstrates low affinity for the hERG potassium channel, a key predictor of drug-induced QT prolongation and proarrhythmic risk [1]. While quantitative hERG IC50 values for otenabant are not publicly disclosed, the characterization as 'low affinity' is consistently reported across authoritative sources [1]. This represents a favorable differentiation from certain other CB1 antagonists where hERG liability contributed to development discontinuation or required extensive cardiac monitoring in clinical protocols [2].

hERG cardiac safety QT prolongation ion channel

Otenabant Hydrochloride Application Scenarios Derived from Differentiating Evidence


Discrimination of CB1-Mediated vs. CB2-Mediated Signaling in Cannabinoid Research

Investigators requiring unequivocal attribution of experimental outcomes to CB1 receptor antagonism without confounding CB2-mediated effects should select otenabant hydrochloride. The compound's 10,000-fold selectivity margin for CB1 over CB2 [1] provides a robust experimental window for isolating CB1-specific signaling pathways. This is particularly valuable in tissues or cell types that co-express both receptor subtypes, such as immune cells, microglia, and certain neuronal populations.

Preclinical Obesity and Metabolic Disease Studies Requiring Clinically Validated Dosing

For in vivo metabolic studies, otenabant hydrochloride offers the advantage of clinical dose-response data from Phase 3 trials [2]. Researchers can reference human efficacious doses (10-20 mg oral daily) to guide dose selection and allometric scaling in rodent models of diet-induced obesity, metabolic syndrome, or type 2 diabetes, thereby improving translational relevance.

Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling Studies

The well-characterized human ADME profile of otenabant hydrochloride—including Tmax of 6 hours, extensive CYP3A4/5-mediated metabolism, and identified circulating metabolites M1, M4, and M5 [3]—makes this compound suitable for PK/PD modeling studies. Researchers investigating CYP3A4-mediated drug-drug interactions or hepatic impairment effects on CB1 antagonist disposition will benefit from this established metabolic framework.

Mechanistic Studies of CB1 Antagonist Effects on Energy Expenditure and Fat Oxidation

Otenabant hydrochloride has been shown to acutely stimulate energy expenditure and decrease respiratory quotient in rats, indicating a metabolic switch toward increased fat oxidation [1]. The compound's reversal of cannabinoid agonist-mediated CNS-driven responses (hypo-locomotion, hypothermia, analgesia, catalepsy) [1] provides a validated suite of behavioral and metabolic endpoints for mechanistic investigations of CB1 antagonism.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Otenabant hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.